molecular formula C27H25N3O2S B2827429 N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide CAS No. 920468-74-2

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide

Cat. No.: B2827429
CAS No.: 920468-74-2
M. Wt: 455.58
InChI Key: XCJZUJPSAPBSMC-UHFFFAOYSA-N
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Description

N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 3,3-diphenylpropanamide moiety at position 2. The 4-methoxy group enhances solubility and modulates electronic properties, while the diphenylpropanamide chain may contribute to steric bulk and π-π stacking interactions. Synthetic routes for analogous compounds involve condensation reactions and functional group modifications, as seen in , where sodium iodide and chlorotrimethylsilane (TMS-Cl) are used in acetonitrile under reflux conditions .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-32-22-14-12-21(13-15-22)30-27(24-17-33-18-25(24)29-30)28-26(31)16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJZUJPSAPBSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been shown to have antiproliferative activity against various cancer cell lines. Therefore, it’s plausible that this compound may also target proteins or pathways involved in cell proliferation.

Mode of Action

It’s suggested that the compound may have a complex action that combines antiproliferative effects with the induction of cell death. This could involve interactions with multiple targets, leading to changes in cell signaling and function.

Biological Activity

N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a thieno[3,4-c]pyrazole core and a 4-methoxyphenyl substituent. The molecular formula is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S with a molecular weight of 402.5 g/mol. Its structural features contribute to its potential pharmacological properties.

PropertyValue
Molecular FormulaC19H22N4O4S
Molecular Weight402.5 g/mol
CAS Number899741-62-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The methoxyphenyl group enhances lipophilicity, facilitating better membrane penetration and receptor binding.

Antitumor Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor cell growth in various cancer cell lines:

  • MCF-7 (breast cancer) : Inhibitory concentrations (GI50) have been reported as low as 0.26 μM for some derivatives.
  • K562 (leukemia) : Similar findings with GI50 values around 0.19 μM for specific analogs.

These compounds have been noted for their ability to inhibit pathways involved in tumor progression, such as the PTEN/Akt signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound's derivatives have also demonstrated antimicrobial properties against various strains of bacteria and fungi. For example:

  • Antifungal Activity : Compounds have shown efficacy against Candida albicans and Cryptococcus neoformans, indicating potential use in treating fungal infections.

Anti-inflammatory Properties

Some thieno[3,4-c]pyrazole derivatives possess anti-inflammatory activity, making them candidates for further research in inflammatory disease contexts. They may act by inhibiting pro-inflammatory cytokines or modulating immune responses.

Case Studies and Research Findings

  • Synthesis and Characterization : A study published in the Journal of Medicinal Chemistry detailed the synthesis of various thieno[3,4-c]pyrazole derivatives and their evaluation against cancer cell lines. The most active compounds were found to inhibit cell growth significantly compared to standard treatments .
  • In Silico Studies : Computational studies have modeled the interaction of these compounds with target proteins involved in cancer progression, providing insights into their binding affinities and potential efficacy .
  • Comparative Analysis : A comparative study highlighted that structural modifications on the thieno[3,4-c]pyrazole core can enhance biological activity significantly. For instance, the introduction of electron-withdrawing groups has been associated with improved potency against specific cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s structural analogs (e.g., compounds 40000–40006 in ) highlight the impact of substituents on properties. A comparison is tabulated below:

Compound ID R Group Key Features
Target Compound OCH₃ Enhanced solubility, electron-donating effect, steric bulk from diphenyl groups
40000 H Reduced steric hindrance, lower solubility
40001 Cl Electron-withdrawing, potential halogen bonding
40004 OCH₃ Similar to target compound but lacks thienopyrazole core
40006 NO₂ Strong electron-withdrawing, may reduce stability

The 4-methoxy group in the target compound and 40004 improves solubility compared to halogen or nitro derivatives. However, the thienopyrazole core distinguishes the target compound by introducing a rigid, planar heterocycle that may influence binding affinity in biological systems or charge transport in materials .

Core Heterocycle Comparisons

describes a structurally related compound with a thieno[3,4-c]pyrrole core instead of pyrazole. Key differences include:

  • Thienopyrrole vs. Thienopyrazole: The pyrrole ring (N-H) in ’s compound may participate in hydrogen bonding, whereas the pyrazole’s additional nitrogen could enhance coordination with metal ions or modulate aromaticity.
  • Substituent Positioning : Both compounds feature 4-methoxyphenyl groups, but the diphenylpropanamide chain in the target compound introduces greater conformational flexibility compared to the sulfonyl-ethyl group in ’s derivative .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide?

The synthesis typically involves a multi-step process:

  • Core Formation : Cyclization of precursors like thiosemicarbazide and substituted benzaldehydes to form the thieno[3,4-c]pyrazole core, often requiring reflux in polar solvents (e.g., ethanol) under acidic conditions .
  • Functionalization : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions. The diphenylpropanamide moiety is appended using carbodiimide-mediated amidation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/dichloromethane mixtures ensures high purity (>95%) .
    Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize side products like over-oxidized derivatives .

Basic: What analytical techniques are critical for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects stereochemical anomalies (e.g., methoxy group at δ ~3.8 ppm, pyrazole protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion for C₂₈H₂₆N₃O₂S: calc. 468.1742, observed 468.1745) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., S–N bond ~1.65 Å) and packing motifs using SHELXL for refinement .

Basic: How can researchers design preliminary biological activity assays for this compound?

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ determination) .
  • Anti-inflammatory Potential : Measure COX-2 inhibition using ELISA kits, comparing to celecoxib as a reference .
  • Controls : Include structurally similar analogs (e.g., 4-chlorophenyl derivatives) to assess substituent effects .

Advanced: How can reaction yield be optimized using design of experiments (DoE)?

  • Factor Screening : Use fractional factorial designs to prioritize variables (e.g., temperature, solvent polarity, catalyst loading) .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships; e.g., optimizing cyclization temperature (80–120°C) and reaction time (6–24 hrs) to maximize yield .
  • Validation : Confirm optimal conditions in triplicate, achieving >85% yield with <5% impurities .

Advanced: What computational strategies predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or kinase domains. Key residues (e.g., Arg120, Tyr355) may hydrogen-bond with the methoxyphenyl group .
  • QSAR Modeling : Train models on thienopyrazole derivatives to correlate logP, polar surface area, and IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Advanced: How should researchers address contradictory data in biological assays?

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., cell passage number, serum batch) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify confounding interactions .

Advanced: What mechanistic studies elucidate the compound’s reactivity in functionalization steps?

  • Isotope Labeling : Track methoxy group incorporation using ¹⁸O-labeled reagents in MS/MS fragmentation .
  • Kinetic Studies : Monitor amidation via in situ IR spectroscopy (disappearance of –COOH peak at ~1700 cm⁻¹) .
  • DFT Calculations : Simulate transition states (Gaussian 16) to explain regioselectivity in pyrazole substitution .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • Stress Testing : Incubate in buffers (pH 1–13, 37°C) and analyze degradation products via HPLC-DAD. The thienopyrazole core is prone to hydrolysis at pH >10 .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C suggests suitability for solid formulations) .
  • Light Sensitivity : Conduct ICH Q1B photostability testing; methoxy groups may reduce UV-induced radical formation .

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